dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium
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Overview
Description
Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium is a complex organophosphorus compound that includes a palladium center. This compound is notable for its application in various catalytic processes, particularly in organic synthesis. The presence of palladium makes it a valuable catalyst in cross-coupling reactions, which are essential in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane involves the reaction of dicyclohexylphosphine with 2-(2,6-dimethoxyphenyl)phenyl bromide under inert conditions. The reaction typically requires a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a solvent like toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to enhance efficiency and yield. The purity of the final product is ensured through rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.
Scientific Research Applications
Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane is widely used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: Used as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and polymers.
Mechanism of Action
The mechanism of action of dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane involves the coordination of the phosphine ligand to the palladium center. This coordination facilitates the activation of the palladium catalyst, enabling it to participate in various catalytic cycles. The molecular targets include organic substrates that undergo transformation through oxidative addition, transmetalation, and reductive elimination pathways.
Comparison with Similar Compounds
Similar Compounds
Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Another phosphine ligand used in palladium-catalyzed reactions.
2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl: A similar ligand with different substituents on the biphenyl ring.
Uniqueness
Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane is unique due to its specific electronic and steric properties, which enhance its catalytic efficiency. The presence of methoxy groups on the phenyl ring provides additional stabilization to the palladium center, making it a more effective catalyst compared to similar compounds.
This compound’s versatility and efficiency in catalysis make it a valuable tool in both academic research and industrial applications.
Properties
Molecular Formula |
C155H182O11P4Pd2 |
---|---|
Molecular Weight |
2557.8 g/mol |
IUPAC Name |
dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium |
InChI |
InChI=1S/4C26H35O2P.3C17H14O.2Pd/c4*1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h4*9-11,16-21H,3-8,12-15H2,1-2H3;3*1-14H;;/b;;;;3*13-11+,14-12+;; |
InChI Key |
HGHLKXZFMABJGY-NLFLYQHWSA-N |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd] |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd] |
Origin of Product |
United States |
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